(2S,4S)-2-Isopropylpiperidine-4-ol
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Overview
Description
(2S,4S)-2-Isopropylpiperidine-4-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is substituted with an isopropyl group at the 2-position and a hydroxyl group at the 4-position. The stereochemistry of this compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Isopropylpiperidine-4-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 2-isopropyl-4-piperidone with a chiral borane complex can yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral separation techniques, such as preparative chromatography or crystallization-based methods. These methods are designed to efficiently separate the desired enantiomer from a racemic mixture, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Isopropylpiperidine-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-isopropyl-4-piperidone, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
(2S,4S)-2-Isopropylpiperidine-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (2S,4S)-2-Isopropylpiperidine-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the isopropyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-Isopropylpiperidine-4-ol: This is a diastereomer of (2S,4S)-2-Isopropylpiperidine-4-ol with different stereochemistry at the 4-position.
2-Isopropylpiperidine: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Contains a similar piperidine ring structure but with different substituents
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This compound’s ability to form specific interactions with molecular targets makes it valuable in various applications, from drug development to chemical synthesis.
Properties
IUPAC Name |
(2S,4S)-2-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGONQZBEUCYFM-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](CCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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